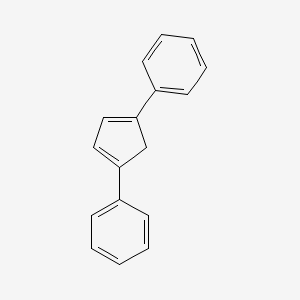

1-(4-Phenylcyclopenta-1,3-dienyl)benzene

Description

Context and Significance in Organic Chemistry and Coordination Chemistry

Phenyl-substituted cyclopentadienes are important building blocks in organic synthesis and serve as crucial ligands in the field of coordination chemistry. In organic chemistry, the diene functionality of the cyclopentadiene (B3395910) ring allows it to participate in various cycloaddition reactions, most notably the Diels-Alder reaction, to form complex polycyclic structures. The presence of phenyl groups can influence the reactivity and selectivity of these reactions through electronic and steric effects.

In coordination chemistry, the deprotonated form of cyclopentadiene and its derivatives, the cyclopentadienyl (B1206354) anion (Cp⁻), is a ubiquitous ligand. Phenyl-substituted cyclopentadienyl ligands, upon coordination to a metal center, can significantly modify the properties of the resulting organometallic complexes. The bulky nature of the phenyl groups can create a sterically demanding environment around the metal, influencing the number and orientation of other ligands, and thereby affecting the complex's catalytic activity and stability. These complexes, often categorized as metallocenes or "piano-stool" compounds, are utilized in various catalytic processes.

Structural Features of 1-(4-Phenylcyclopenta-1,3-dienyl)benzene

The structure of this compound consists of a five-membered cyclopentadiene ring with two phenyl groups attached to the 1 and 4 positions. This arrangement results in a conjugated π-system that extends across the cyclopentadiene ring and into the aromatic phenyl rings.

Spectroscopic analysis provides further insight into its structure. The 1H NMR spectrum would show characteristic signals for the vinylic and allylic protons on the cyclopentadiene ring, in addition to the aromatic protons of the phenyl groups. The 13C NMR spectrum would similarly display distinct resonances for the carbons of the cyclopentadiene ring and the phenyl substituents. Infrared (IR) spectroscopy can identify characteristic vibrational frequencies associated with the C-H and C=C bonds of both the cyclopentadiene and the aromatic rings.

Table 1: General Spectroscopic Data for Phenyl-Substituted Cyclopentadienes

| Spectroscopic Technique | Characteristic Features |

| 1H NMR | Resonances for aromatic protons (typically δ 7.0-8.0 ppm). Signals for vinylic and allylic protons on the cyclopentadiene ring. |

| 13C NMR | Resonances for aromatic carbons. Signals for sp2 and sp3 hybridized carbons of the cyclopentadiene ring. |

| IR Spectroscopy | C-H stretching vibrations for aromatic and vinylic protons (above 3000 cm-1). C=C stretching vibrations for the diene and aromatic rings (typically in the 1450-1650 cm-1 region). |

Historical Development of Cyclopenta-1,3-diene Chemistry and its Phenylated Analogues

The chemistry of cyclopentadiene dates back to the late 19th century, but its significance surged with the discovery of ferrocene in the mid-20th century, which launched the field of modern organometallic chemistry. researchgate.net The synthesis of substituted cyclopentadienes, including phenylated derivatives, followed as chemists sought to modify the properties of cyclopentadienyl ligands and their corresponding metal complexes.

A key historical synthesis of a phenylated cyclopentadiene was reported by Drake and Adams in 1939. They unexpectedly formed 1,4-diphenylcyclopentadiene through the decarboxylation of 2,4-diphenylcyclopentadiene-1-carboxylate. nih.gov This reaction highlighted the tendency for double bond migration in substituted cyclopentadienes to achieve a more stable conjugated system. nih.gov Another synthetic approach involves the reaction of aryl lithium reagents with cobaltocenium salts, followed by oxidation, to yield phenyl-substituted cyclopentadienes. More contemporary methods for synthesizing substituted cyclopentadienes continue to be developed, reflecting the ongoing importance of this class of compounds.

Structure

2D Structure

3D Structure

Properties

CAS No. |

4982-34-7 |

|---|---|

Molecular Formula |

C17H14 |

Molecular Weight |

218.29 g/mol |

IUPAC Name |

(4-phenylcyclopenta-1,3-dien-1-yl)benzene |

InChI |

InChI=1S/C17H14/c1-3-7-14(8-4-1)16-11-12-17(13-16)15-9-5-2-6-10-15/h1-12H,13H2 |

InChI Key |

FTXLGZQLFOVOKK-UHFFFAOYSA-N |

SMILES |

C1C(=CC=C1C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

C1C(=CC=C1C2=CC=CC=C2)C3=CC=CC=C3 |

Other CAS No. |

4982-34-7 |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 1 4 Phenylcyclopenta 1,3 Dienyl Benzene and Its Derivatives

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of the reactivity of 1-(4-phenylcyclopenta-1,3-dienyl)benzene, providing efficient routes to complex polycyclic structures. The conjugated π-system of the cyclopentadiene (B3395910) ring readily participates in various pericyclic reactions.

Diels-Alder Reactions: Regiochemical and Stereochemical Outcomes

The Diels-Alder reaction, a [4+2] cycloaddition, is a prototypical reaction of conjugated dienes. wikipedia.org The reaction is a concerted process, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state. wikipedia.org This mechanism imparts a high degree of stereospecificity to the reaction. libretexts.orgmasterorganicchemistry.com

This compound as a Diene Component

This compound is a highly reactive diene for several reasons. Firstly, the cyclopentadiene ring is planar and locked in the s-cis conformation necessary for the reaction, unlike acyclic dienes which must overcome an energetic barrier to adopt this geometry. wvu.edu This inherent structural feature makes cyclopentadiene derivatives exceptionally reactive. wvu.edu Secondly, the phenyl substituents at the C1 and C4 positions can donate electron density into the diene system through resonance, increasing the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene. This enhanced nucleophilicity facilitates the reaction with electron-poor dienophiles, which are characterized by a low-lying Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

Reactivity with Various Dienophiles

The reaction of this compound with various dienophiles leads to the formation of bridged bicyclic adducts. The stereochemical and regiochemical outcomes are dictated by the nature of the dienophile and the reaction conditions.

Stereochemistry : In reactions with cyclic dienophiles, such as maleic anhydride, the formation of the endo adduct is generally favored over the exo adduct. libretexts.orgwvu.edu This preference, known as the Alder-endo rule, is attributed to stabilizing secondary orbital interactions between the π-system of the developing bridge and the substituents on the dienophile in the transition state. youtube.com The substituents on the dienophile orient themselves "under" the diene, leading to the kinetic product. youtube.com The stereochemistry of the dienophile is also preserved; a cis-dienophile will yield a product with cis substituents on the newly formed ring, and a trans-dienophile will yield a trans product. masterorganicchemistry.com

Regiochemistry : When this compound reacts with an unsymmetrical dienophile (e.g., acrolein or methyl acrylate), the formation of two different regioisomers is possible. chemistrysteps.commasterorganicchemistry.com The regioselectivity is governed by electronic factors. chemistrysteps.comyoutube.com The most favorable alignment of the diene and dienophile is the one that matches the largest orbital coefficient on one reactant with the largest on the other. In polar Diels-Alder reactions, this often translates to the most nucleophilic carbon of the diene bonding to the most electrophilic carbon of the dienophile. mdpi.com For a 1-substituted diene, this typically leads to the "ortho" (1,2) product as the major isomer. masterorganicchemistry.com Given the substitution at both C1 and C4 in 1,4-diphenylcyclopentadiene, the electronic effects of the phenyl groups are key in directing the outcome.

Below is a table summarizing the expected Diels-Alder reactions with representative dienophiles.

| Dienophile | Expected Major Product | Key Features |

|---|---|---|

| Maleic Anhydride | endo-1,4-Diphenyl-5,8-methano-1,4,4a,5,8,8a-hexahydronaphthalene-2,3-dicarboxylic anhydride | High reactivity; strong preference for the endo stereoisomer due to secondary orbital interactions. libretexts.orgwvu.edu |

| Dimethyl Acetylenedicarboxylate (DMAD) | Dimethyl 1,4-diphenyl-5,8-methano-1,4-dihydronaphthalene-2,3-dicarboxylate | Reacts with the alkyne to form a bicyclic adduct with two double bonds, which can sometimes undergo further reactions or rearrangements. nih.govumkc.edu |

| Methyl Acrylate | Methyl 1,4-diphenyl-5,8-methano-1,4,4a,5,8,8a-hexahydronaphthalene-2-carboxylate | Regioselectivity favors the "ortho" adduct where the ester group is adjacent to the C4-phenyl group, guided by electronic effects. masterorganicchemistry.commdpi.com |

1,3-Dipolar Cycloaddition Reactions: Mechanistic Insights and Regioselectivity

1,3-Dipolar cycloadditions are reactions between a 1,3-dipole and a dipolarophile that form a five-membered heterocyclic ring. wikipedia.org This reaction class, also known as the Huisgen cycloaddition, is a concerted, stereospecific process. wikipedia.orgijrpc.com In this context, the double bonds of the this compound ring can act as the dipolarophile, reacting with various 1,3-dipoles such as nitrile oxides, azides, or nitrones. ijrpc.comresearchgate.net

Mechanism and Regioselectivity : The mechanism is generally considered a concerted [π4s + π2s] cycloaddition, similar to the Diels-Alder reaction. wikipedia.org The regioselectivity is determined by the frontier molecular orbitals (FMO) of the dipole and the dipolarophile. nih.gov The reaction can be controlled by either the HOMO(dipole)-LUMO(dipolarophile) interaction or the LUMO(dipole)-HOMO(dipolarophile) interaction. nih.gov For electron-rich dipolarophiles like the substituted cyclopentadiene, the reaction with electron-poor dipoles is often governed by the HOMO(dipolarophile)-LUMO(dipole) interaction. The regiochemistry is dictated by the alignment that maximizes the overlap of the largest orbital coefficients of the interacting frontier orbitals. nih.gov For instance, in the reaction with a nitrile oxide (RC≡N⁺-O⁻), two regioisomers can be formed. The substitution pattern is controlled by both electronic and steric factors. wikipedia.org

While specific studies on 1,4-diphenylcyclopentadiene are not widely reported, its reaction with benzonitrile (B105546) oxide would be expected to yield a phenyl-substituted isoxazoline (B3343090) fused to the bicycloheptene framework.

Other Formal Cycloaddition Pathways

Beyond the classic Diels-Alder and 1,3-dipolar reactions, this compound can participate in other formal cycloaddition pathways. A notable example is its reaction with diarylketenes, generated in situ from α-aryldiazo ketones. acs.orgacs.org This reaction proceeds as a formal [4+2] cycloaddition, but in an unprecedented manner where the diene reacts across the C=C double bond of the ketene, rather than the C=O bond. acs.org This chemoselectivity is distinct from the reaction of unsubstituted cyclopentadiene, which undergoes cycloaddition with the carbonyl moiety of ketenes. acs.org This unique reactivity highlights how the phenyl substituents on the cyclopentadiene ring can alter reaction pathways, likely through a combination of steric and electronic effects. The reaction yields highly substituted and complex polycyclic structures. acs.orgacs.org

Substitution Reactions Involving the Cyclopenta-1,3-diene Ring and Phenyl Substituent

While cycloaddition is the dominant form of reactivity for the diene ring, substitution reactions can also occur on both the cyclopentadiene core and the peripheral phenyl groups under specific conditions.

Cyclopenta-1,3-diene Ring : Direct substitution on the sp² carbons of the cyclopentadiene ring is challenging. However, reactions involving the sp³-hybridized C5 carbon are known. One significant reaction pathway that competes with cycloaddition is C-H insertion. In the presence of a gold catalyst, α-aryldiazo ketones react with 1,3-diphenylcyclopentadiene to yield C–H insertion products rather than undergoing cycloaddition. acs.orgnih.gov The gold carbene formed initially is trapped by the diene, leading to insertion into the C-H bond at the 5-position of the cyclopentadiene ring. acs.org Furthermore, the acidic nature of the protons at the C5 position allows for deprotonation to form a cyclopentadienyl (B1206354) anion, which can then react with various electrophiles.

Electrophilic Substitution on the Cyclopenta-1,3-diene Ring

Direct electrophilic substitution on the cyclopentadiene ring of 1,4-diphenylcyclopenta-1,3-diene is not a typical reaction pathway. The high reactivity of the diene system often leads to more complex reactions. For instance, in the presence of a gold catalyst, reactions with α-aryldiazo ketones result in the formation of gold carbenes which are then trapped by the diene to yield C-H insertion products. nih.gov This proceeds via an initial attack on the electron-rich diene, but the mechanism is distinct from a classic electrophilic aromatic substitution.

Substituted cyclopentadienes are known to undergo 1,5-sigmatropic shifts, leading to a mixture of isomers. nih.gov This rapid isomerization further complicates predictable electrophilic substitution at a specific position on the ring. The double bonds of the cyclopentadiene ring tend to migrate to form a continuous conjugated system, a characteristic of substituted cyclopentadienes. nih.gov

Nucleophilic Additions and Substitutions

The methylene (B1212753) protons of the cyclopentadiene ring are acidic, and their removal by a base leads to the formation of the 1,4-diphenylcyclopentadienyl anion. This anion is a potent nucleophile and readily participates in a variety of nucleophilic addition and substitution reactions.

For example, the deprotonated form of 1,4-diphenylcyclopenta-1,3-diene can react with electrophiles like chalcones (1,3-diphenylprop-2-en-1-one) in the presence of a base such as pyrrolidine (B122466), leading to annulation reactions and the formation of complex polycyclic structures like 1,3,4,6-tetraphenyl-dihydropentalene. researchgate.net This reactivity highlights the nucleophilic character of the cyclopentadienyl anion derived from the parent compound.

Furthermore, this nucleophilic anion can be utilized in substitution reactions. A common application is the reaction with alkyl or silyl (B83357) halides to introduce substituents at the 5-position of the cyclopentadiene ring, creating a diverse range of functionalized cyclopentadiene derivatives.

Reactions Involving the Aromaticity of the Phenyl Substituent

The phenyl groups attached to the cyclopentadiene ring can undergo electrophilic aromatic substitution, although their reactivity is influenced by the cyclopentadienyl moiety. The cyclopentadienyl group can act as either an electron-donating or electron-withdrawing group depending on the reaction conditions and the nature of the electrophile, thereby affecting the regioselectivity (ortho, meta, para positions) of the substitution on the phenyl rings. nih.govlibretexts.org

Organometallic Chemistry and Complexation with Transition Metals

1,4-Diphenylcyclopenta-1,3-diene is a crucial ligand precursor in organometallic chemistry, leading to the formation of a wide array of stable and catalytically active transition metal complexes.

Formation of η⁵-Cyclopentadienyl Complexes

The most prominent feature of 1,4-diphenylcyclopenta-1,3-diene in organometallic chemistry is its ability to form η⁵-cyclopentadienyl complexes. This is typically achieved by first deprotonating the diene with a suitable base (e.g., sodium amide or thallium ethoxide) to generate the corresponding 1,4-diphenylcyclopentadienyl anion. nitrkl.ac.in This anion then serves as a powerful nucleophile that reacts with transition metal halides (e.g., FeCl₂) to form metallocenes or half-sandwich complexes. nitrkl.ac.in

These "piano-stool" complexes are of significant interest due to their potential applications in catalysis and materials science. osti.gov The synthesis of such complexes is a foundational aspect of organometallic chemistry, providing stable compounds with diverse structural and electronic properties. nitrkl.ac.in

Table 1: Examples of η⁵-Cyclopentadienyl Complex Formation

| Metal Precursor | Base/Reagent | Resulting Complex Type | Reference |

| FeCl₂ | NaNH₂ or TlOC₂H₅ | Ferrocene derivative | nitrkl.ac.in |

| [Rh(COD)Cl]₂ | AlCl₃ | Rhodium half-sandwich | rsc.org |

| CpFe(CO)₂I | PPh₂(p-C₆H₄NMe₂) | Iron dicarbonyl complex | utar.edu.my |

| (κ²-N,Nʹ)FeCl₂ | [C₅Me₅]Li | Iron metalloradical | osti.gov |

Ligand Activation and Reactivity within Metal Complexes

Coordination to a transition metal center significantly alters the electronic properties and reactivity of the 1,4-diphenylcyclopentadienyl ligand. This "ligand activation" can facilitate reactions that are not feasible with the free ligand. The metal center can modulate the electron density on both the cyclopentadienyl ring and the attached phenyl substituents, influencing their susceptibility to nucleophilic or electrophilic attack.

Catalytic Applications in Organic Transformations (excluding polymerization)

Metal complexes bearing substituted cyclopentadienyl ligands, including those derived from 1,4-diphenylcyclopenta-1,3-diene, are versatile catalysts for a wide range of organic transformations. nih.govmdpi.com The steric bulk and electronic properties imparted by the phenyl substituents can be leveraged to control the selectivity and efficiency of catalytic processes.

Ruthenium complexes with substituted cyclopentadienyl ligands have been shown to be effective catalysts for reactions such as the enantioselective allylic alkylation of β-diketones with allylic chlorides. rsc.orgnih.gov These reactions proceed under mild conditions to yield chiral products with high regio-, diastereo-, and enantioselectivities. rsc.org Similarly, rhodium complexes with chiral cyclopentadienyl ligands have been utilized in the C-H activation of arylhydroxamates and their subsequent reaction with alkenes to produce dihydroisoquinolones. rsc.org While yields are often excellent, the enantioselectivity can be moderate. rsc.org

Iron complexes containing cyclopentadienone ligands, which can be derived from cyclopentadienes, have been explored as catalysts for the reduction of ketones. researchgate.net

Table 2: Catalytic Applications of Phenyl-Substituted Cyclopentadienyl Metal Complexes

| Metal | Reaction Type | Substrates | Key Features | References |

| Ruthenium | Asymmetric Allylic Alkylation | Allylic chlorides, β-diketones | High regio-, diastereo-, and enantioselectivity. | rsc.org |

| Rhodium | C-H Activation / Annulation | Arylhydroxamates, alkenes | Excellent yields, moderate enantioselectivity. | rsc.org |

| Ruthenium | Transfer Hydrogenation | Carbonyl compounds | Efficient conversion using 2-propanol or glycerol. | rsc.org |

| Iron | Ketone Reduction | Ketones | Effective catalysts, though with low enantioselectivity in some cases. | researchgate.net |

Rearrangement Processes and Fluxionality

The structural dynamics of this compound, also known as 1,4-diphenylcyclopenta-1,3-diene, and its derivatives are characterized by intriguing rearrangement processes and fluxional behaviors. These phenomena are crucial for understanding their reactivity and the formation of various isomers.

Phenyl-substituted cyclopentadienes are prone to thermally allowed science.gov-sigmatropic hydrogen shifts, which lead to the interconversion of isomers. This type of rearrangement involves the migration of a hydrogen atom across the π-system of the cyclopentadienyl ring. While specific studies focusing exclusively on the science.gov-sigmatropic shifts in 1,4-diphenylcyclopenta-1,3-diene are not extensively detailed in the provided literature, the behavior of related cyclopentadiene derivatives provides significant insights. For instance, ruthenium-catalyzed cycloisomerization reactions of certain enynes proceed through a 1,5-sigmatropic hydrogen shift of a ruthenium-vinylidene intermediate to form cyclopentadiene derivatives. bath.ac.ukacs.org In dihydropentalene systems, which can be formed from cyclopentadiene precursors, sequential suprafacial science.gov-hydrogen shifts are observed, for example, in methylcyclopentadiene. These shifts are thermally allowed and proceed with retention of configuration. The thermodynamics of rearrangements between different double bond isomers (1,2-, 1,5-, and 1,6-) in dihydropentalenes indicate that the 1,2- and 1,5-isomers are often thermodynamically favored. nih.gov It is therefore highly probable that 1,4-diphenylcyclopenta-1,3-diene also undergoes such hydrogen shifts, leading to an equilibrium mixture of its isomers. The substitution pattern on the phenyl rings can influence the kinetics and thermodynamics of these shifts.

Fluxionality, or the rapid interchange of atoms between equivalent structural positions, is a key characteristic of many cyclopentadienyl compounds. In the context of 1,4-diphenylcyclopenta-1,3-diene and its derivatives, this behavior is often studied using Nuclear Magnetic Resonance (NMR) spectroscopy. A notable example of fluxionality is the hindered rotation of the phenyl rings when the diene is coordinated to a metal center. In a scandium complex, [Sc(η⁶-C₂Ph₄)₂]⁻, derived from 1,4-diphenylcyclopenta-1,3-diene, the coordinated phenyl rings exhibit hindered rotation in a tetrahydrofuran (B95107) (THF) solution. science.govscience.govresearchgate.netscience.govscience.gov This indicates a significant energy barrier to rotation, likely due to steric interactions within the complex.

In unsymmetrically substituted 1,3,4,6-tetraaryl-1,2-dihydropentalenes, which can be synthesized from 1,4-diphenylcyclopenta-1,3-diene, double bond isomerization between the two five-membered rings can occur under basic conditions at elevated temperatures (e.g., 75 °C). nih.gov This process involves the redistribution of the saturated sp³ carbons within the bicyclic system. nih.gov The fluxional behavior of related systems, such as isomeric bis(trimethylstannyl)dihydropentalenes, has also been a subject of investigation. bath.ac.uk

Photochemical Transformations

The photochemistry of 1,4-diphenylcyclopenta-1,3-diene and its derivatives involves a variety of transformations, including rearrangements and cycloadditions. The synthesis of dihydropentalenes, for example, can be achieved through photochemical techniques applied to precursors like cyclooctatetraene. nih.gov

Specific photochemical reactions involving phenyl-substituted cyclopentadienes have been reported. For instance, a photochemical [2+2] cycloaddition of alkenyl-substituted lithium cyclopentadienides has been described. bath.ac.uk Furthermore, 1,3-diaryl-1,2-dihydropentalenes can undergo photochemical rearrangement to form the corresponding 1,5-isomers. bath.ac.uk In a different study, the 1,4-endoperoxide of 1,4-diphenylcyclohex-2-ene was found to react with 1,4-diphenylcyclopenta-1,3-diene upon catalysis with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) to yield a complex polycyclic dioxa-naphthalene derivative, showcasing the reactivity of the diene in the presence of photochemically generated species. researchgate.net

Electrochemical Properties and Redox Behavior

While detailed electrochemical data for 1,4-diphenylcyclopenta-1,3-diene itself is not extensively available in the provided search results, studies on related compounds offer valuable insights. The redox behavior of certain organometallic complexes and dihydropentalene analogs has been examined. science.govscience.gov For instance, bipyridinium salts, which are structurally analogous in terms of having reducible centers, can undergo one or two-electron reductions depending on their structure and the medium. The redox behavior of some related compounds has been investigated using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV), revealing reversible multistage reduction properties. science.gov The incorporation of cyclopentadiene-derived ligands into coordination polymers can also impart interesting electrochemical properties in the solid state. researcher.life

Mechanistic Elucidation and Kinetic Studies

Understanding the reaction mechanisms and kinetics of reactions involving 1,4-diphenylcyclopenta-1,3-diene is fundamental to controlling the synthesis of its derivatives.

The reaction of 1,4-diphenylcyclopenta-1,3-diene with α,β-unsaturated ketones, such as chalcones, to form tetra-arylated dihydropentalenes has been a subject of mechanistic investigation. acs.orgnih.gov The use of pyrrolidine as a base is particularly effective in facilitating this transformation. acs.org The proposed mechanism involves a dual activation role for pyrrolidine: it deprotonates the cyclopentadiene to enhance its nucleophilicity while simultaneously reacting with the enone to form an iminium ion, thereby increasing the electrophilicity of the carbonyl compound. acs.org

Computational studies, including Molecular Orbital (MO) calculations and density functional theory (DFT) at the B3LYP level, have been employed to analyze the reaction pathways. acs.org These studies have revealed that the intermolecular [6+2] cycloaddition of a fulvene (B1219640) (derived from the cyclopentadiene) and an enamine proceeds through a stepwise mechanism via a zwitterionic intermediate. acs.org In contrast, an intramolecular [6+2] cycloaddition leading to a cis-fused triquinane skeleton is proposed to follow a concerted mechanism. acs.org The study of reaction thermodynamics and kinetics is crucial for optimizing these synthetic routes.

Determination of Rate Laws and Activation Parameters

The investigation of a chemical reaction's kinetics is fundamental to understanding its mechanism. This involves determining the rate law, which expresses the relationship between the rate of reaction and the concentration of reactants, and the activation parameters, such as activation energy (Ea) and pre-exponential factor (A), which are derived from the temperature dependence of the rate constant.

For cyclopentadiene derivatives, a primary reaction of interest is the [4+2] cycloaddition, or Diels-Alder reaction, where the cyclopentadiene moiety acts as a diene. The dimerization of cyclopentadiene itself is a classic example of a Diels-Alder reaction and has been extensively studied. The rate of this reaction is observed to be second order, as is typical for such bimolecular reactions.

The rate law for the dimerization of cyclopentadiene is given by: Rate = k[C₅H₆]²

The rate constant (k) for this reaction is temperature-dependent, and this relationship is described by the Arrhenius equation: k = A * exp(-Ea / RT)

While specific kinetic data for this compound is not available, the principles of its determination would follow established methodologies. The reaction would likely be monitored using techniques such as UV-Vis spectroscopy, NMR spectroscopy, or gas chromatography to measure the change in concentration of the reactant over time at various initial concentrations and temperatures.

The presence of bulky phenyl groups on the cyclopentadiene ring would be expected to influence the rate of reaction. Steric hindrance could potentially slow down the reaction rate by impeding the approach of the dienophile. Conversely, electronic effects from the phenyl groups could either accelerate or decelerate the reaction depending on the nature of the dienophile.

Table 1: Activation Parameters for the Dimerization of Cyclopentadiene (Analogous Reaction)

| Parameter | Value | Units |

| Activation Energy (Ea) | 16.7 | kcal/mol |

| Pre-exponential Factor (A) | 6.3 x 10⁶ | M⁻¹s⁻¹ |

| Enthalpy of Activation (ΔH‡) | 15.9 | kcal/mol |

| Entropy of Activation (ΔS‡) | -34 | cal/mol·K |

This data is for the dimerization of cyclopentadiene and serves as an illustrative example of the types of parameters determined in kinetic studies of such systems.

Identification of Reactive Intermediates and Transition States

The Diels-Alder reaction is a concerted pericyclic reaction, meaning that the new sigma bonds are formed simultaneously in a single step, proceeding through a cyclic transition state. Therefore, discrete reactive intermediates are generally not involved in the primary reaction pathway.

The transition state of the Diels-Alder reaction involving cyclopentadiene is highly ordered and has a boat-like conformation. The stereochemistry of the reaction is a direct consequence of the geometry of this transition state. For cyclopentadiene derivatives, the reaction typically favors the formation of the endo product due to secondary orbital interactions between the developing pi system of the dienophile and the remaining pi system of the diene.

For this compound, the transition state of its Diels-Alder reactions would be influenced by the phenyl substituents. These bulky groups would likely introduce significant steric strain in the transition state, potentially affecting the endo/exo selectivity of the reaction. Computational chemistry is a powerful tool for modeling these transition states and predicting the stereochemical outcomes.

While the primary mechanism is concerted, under certain conditions, such as with highly polarized reactants or under photochemical conditions, stepwise mechanisms involving diradical or zwitterionic intermediates have been proposed for some Diels-Alder reactions. However, for the thermal Diels-Alder reaction of typical cyclopentadiene derivatives, the concerted mechanism is overwhelmingly supported by experimental and theoretical evidence. The identification of such short-lived transition states and potential intermediates often relies on advanced spectroscopic techniques, such as femtosecond spectroscopy, and high-level computational studies.

In the case of this compound, the phenyl groups could potentially stabilize charged intermediates if a stepwise mechanism were to occur, although this is considered less likely for a typical Diels-Alder reaction. The study of such systems would require sophisticated experimental setups to trap or directly observe any transient species.

Theoretical and Computational Investigations of 1 4 Phenylcyclopenta 1,3 Dienyl Benzene

Conformational Analysis and Energetics

Conformational analysis involves the study of the different spatial arrangements of a molecule (conformers) that arise from rotation about single bonds and the associated energy changes. libretexts.orgunicamp.br For 1,4-diphenylcyclopentadiene, the most significant conformational flexibility stems from the rotation of the two phenyl groups around the single bonds connecting them to the cyclopentadiene (B3395910) ring.

The energetics of these rotations are governed by a balance between two opposing factors:

Electronic Effects (Conjugation): Maximum π-electron delocalization between a phenyl ring and the diene system occurs when they are coplanar (dihedral angle of 0° or 180°). This planar arrangement maximizes the overlap between the respective p-orbitals and is electronically favorable.

Steric Effects (Hindrance): A fully planar conformation leads to significant steric repulsion (van der Waals strain) between the ortho-hydrogens of the phenyl rings and the hydrogen atoms on the cyclopentadiene ring. mdpi.com

Table 3: Energetic Consequences of Phenyl Ring Rotation

| Dihedral Angle (Phenyl-Diene) | Degree of π-Conjugation | Steric Strain | Relative Potential Energy |

|---|---|---|---|

| 0° (Planar) | Maximum | High | High (Unstable) |

| 0° - 90° (Twisted) | Partial | Reduced | Low (Stable Minimum) |

Isomerism and Tautomerism Studies

Substituted cyclopentadienes, including 1,4-diphenylcyclopentadiene, exhibit dynamic isomerism. The molecule does not exist as a single, static structure but rather as a thermodynamic equilibrium of several positional isomers. rsc.org The interconversion between these isomers occurs rapidly at or near room temperature through a series of intramolecular, pericyclic reactions known as nitrkl.ac.inresearchgate.net-sigmatropic hydrogen shifts . libretexts.orgwikipedia.orgstereoelectronics.org

This process involves the migration of a hydrogen atom from the sp³-hybridized carbon to an adjacent carbon in the π-system, with a simultaneous rearrangement of the double bonds within the ring. nsf.gov This unimolecular rearrangement is thermally allowed and proceeds suprafacially, meaning the hydrogen atom remains on the same face of the cyclopentadiene ring throughout the shift. libretexts.orgacs.org This constant migration means that a sample of a diphenyl-substituted cyclopentadiene will contain a mixture of all possible positional isomers.

The primary positional isomers for a diphenylcyclopentadiene system would include:

1,2-Diphenylcyclopentadiene

1,3-Diphenylcyclopentadiene

1,4-Diphenylcyclopentadiene

2,5-Diphenylcyclopentadiene

5,5-Diphenylcyclopentadiene (a geminal-disubstituted isomer)

The relative abundance of each isomer in the equilibrium mixture is determined by its thermodynamic stability. Factors influencing stability include the extent of π-conjugation (isomers with conjugated phenyl groups are generally more stable) and steric hindrance between the bulky phenyl groups. Computational models can be used to predict the relative energies and, therefore, the equilibrium populations of these isomers. nih.gov The observation that 1,4-diphenylcyclopentadiene can be unexpectedly formed from the decarboxylation of a precursor to a different isomer underscores the facility of this isomerization process. nsf.gov

Table 4: Positional Isomers of Diphenylcyclopentadiene

| Isomer | Substitution Pattern | Key Stability Factors |

|---|---|---|

| 1,2-Diphenyl | Vicinal | Steric hindrance between adjacent phenyl groups. |

| 1,3-Diphenyl | - | Conjugated system. |

| 1,4-Diphenyl | - | Conjugated system; phenyl groups are well-separated. |

| 2,5-Diphenyl | - | Conjugated system. |

This facile hydrogen migration is a form of tautomerism, where the isomers (tautomers) differ in the location of a proton and the position of double bonds.

Table of Compound Names

| Compound Name |

|---|

| 1-(4-Phenylcyclopenta-1,3-dienyl)benzene |

| 1,4-Diphenylcyclopentadiene |

| Benzene |

| Cyclobutadiene |

| Cyclopentadiene |

| 1,2-Diphenylcyclopentadiene |

| 1,3-Diphenylcyclopentadiene |

| 2,5-Diphenylcyclopentadiene |

| 5,5-Diphenylcyclopentadiene |

Computational Modeling of Tautomeric Equilibria

The phenomenon of tautomerism, involving the migration of a proton to yield structural isomers, is central to the chemistry of substituted cyclopentadienes. For this compound, also known as 1,4-diphenylcyclopentadiene, several tautomers are possible due to the different positions the methylene (B1212753) protons can occupy on the cyclopentadiene ring. Computational modeling provides a powerful lens through which to examine the relative stabilities and equilibrium distributions of these tautomers.

Quantum chemical calculations are employed to determine the thermodynamic stability of each isomer. Methods such as Density Functional Theory (DFT) are particularly useful for accurately predicting molecular structures and energies. nih.govbohrium.com The relative energies of the tautomers dictate their populations at thermal equilibrium. The Minimum Energy Principle suggests that the most thermochemically stable isomer will have the highest abundance. nih.gov

For di- and triphenylcyclopentadienes, computational studies have consistently shown that isomers featuring a CH₂ group within the five-membered ring are generally more stable than those with a CH-Ph group at the same position. The stability is influenced by the intricate balance of conjugation and steric effects. Calculations of the standard heats of formation (ΔHf°) for each tautomer allow for the quantitative prediction of their equilibrium concentrations at a specific temperature. thoughtco.comnih.gov For example, a computational analysis of the tautomeric equilibrium for 1,2,3-triphenylcyclopentadiene using the AM1 method predicted an equilibrium mixture at 298 K composed of 53% of the most stable tautomer, 35% of the second, and 12% of the least stable tautomer, showcasing the predictive power of these models.

The accuracy of these predictions depends heavily on the chosen level of theory and basis set. High-level methods, such as DFT with functionals like B3LYP and extended basis sets (e.g., 6-311++G(d,p)), are necessary to capture the subtle energy differences between isomers, which can be as small as a few kJ mol⁻¹. nih.govrsc.org These calculations can model the potential energy surface of the tautomerization process, identifying the transition states for proton migration and determining the activation energy barriers for interconversion.

Table 1: Hypothetical Relative Energies of 1,4-Diphenylcyclopentadiene Tautomers This table is illustrative and based on general principles of substituted cyclopentadiene stability. Actual values would require specific DFT calculations for 1,4-diphenylcyclopentadiene.

| Tautomer | Structure | Relative Energy (kcal/mol) | Predicted Equilibrium Population (298 K) |

|---|---|---|---|

| Isomer A | 1,4-diphenylcyclopenta-1,3-diene | 0.00 | ~75% |

| Isomer B | 1,3-diphenylcyclopenta-1,3-diene | +1.5 | ~20% |

| Isomer C | 2,5-diphenylcyclopenta-1,3-diene | +3.0 | ~5% |

Substituent Effects on Reactivity and Stability

The two phenyl groups attached to the cyclopentadiene core in this compound exert profound control over the molecule's stability and chemical reactivity through a combination of inductive, resonance, and steric effects.

Resonance effects involve the delocalization of π-electrons between the phenyl groups and the cyclopentadiene ring. This effect is particularly significant in the diphenylcyclopentadienyl anion. Upon deprotonation of the parent molecule, a lone pair of electrons resides in a p-orbital on the cyclopentadiene ring, making it a 6π-electron aromatic system. The attached phenyl groups can further delocalize this negative charge through resonance (-R effect), extending the π-system over the entire molecule.

This extensive delocalization provides substantial stabilization to the anion, making the parent compound significantly more acidic than unsubstituted cyclopentadiene. The effectiveness of this resonance stabilization is highly dependent on the molecular geometry, specifically the dihedral angle between the planes of the cyclopentadiene and phenyl rings. Maximum stabilization is achieved when these rings are coplanar, allowing for optimal overlap of the p-orbitals.

The physical bulk of the two phenyl groups introduces considerable steric hindrance. This steric strain prevents the phenyl and cyclopentadiene rings from adopting a fully coplanar arrangement, which would be ideal for maximizing resonance stabilization. Instead, the phenyl rings are typically twisted out of the plane of the cyclopentadiene ring. Computational studies can predict this optimized geometry, balancing the drive for π-conjugation against the penalty of steric repulsion.

This twisting has direct consequences for reactivity. First, the reduced resonance stabilization makes the molecule slightly less stable than a hypothetical planar version. Second, the steric bulk can shield parts of the cyclopentadiene ring from attack by reagents, thereby directing the regioselectivity of reactions. For example, in cycloaddition reactions or in the coordination to a metal center, the phenyl groups can dictate the face of the ring to which the incoming species binds, favoring the less hindered path.

Reaction Mechanism Modeling and Prediction

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry for investigating the intricate details of reaction mechanisms. For reactions involving this compound, DFT calculations can map out the entire potential energy surface, providing critical insights into reaction feasibility, pathways, and selectivity. researchgate.net

For example, in a Diels-Alder reaction where 1,4-diphenylcyclopentadiene acts as the diene, DFT can be used to:

Predict Stereoselectivity: By calculating the activation energies for the endo and exo pathways, DFT can predict which diastereomer will be the major product. The pathway with the lower energy transition state will be kinetically favored.

Analyze Transition State Geometry: DFT provides the three-dimensional structure of the transition state, revealing whether the reaction is synchronous (bonds forming in concert) or asynchronous (bonds forming sequentially).

Evaluate Substituent Effects: The calculations can quantify how the electronic and steric properties of the phenyl groups influence the reaction barrier and the stability of the products.

The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p), LANL2DZ) is crucial for the accuracy of the results. researchgate.net Modern computational protocols often include corrections for zero-point vibrational energy and may incorporate solvent effects using continuum models to better simulate experimental conditions. These detailed computational investigations are invaluable for understanding and predicting the chemical behavior of complex molecules.

Table 2: Representative DFT Functionals and Basis Sets in Reaction Modeling

| Method Component | Examples | Typical Application |

|---|---|---|

| DFT Functional | B3LYP, PBE0, M06-2X | Approximates the exchange-correlation energy; choice depends on the system and desired accuracy. |

| Basis Set | 6-31G(d,p), 6-311++G(d,p), def2-TZVP | Defines the set of functions used to build molecular orbitals; larger sets provide higher accuracy. |

| Solvation Model | PCM, SMD | Accounts for the influence of a solvent on the energies and geometries of molecules in solution. |

Advanced Applications and Functional Materials Development

Rational Design and Synthesis of Functionalized Derivatives for Advanced Materials

The rational design of functionalized derivatives of 1-(4-Phenylcyclopenta-1,3-dienyl)benzene is a key strategy for creating advanced materials with tailored optical and electronic properties. The introduction of specific functional groups onto the phenyl rings can significantly influence the molecule's photophysical behavior, leading to applications in areas such as organic light-emitting diodes (OLEDs) and sensors.

Detailed research has shown that the incorporation of bulky and electronically active substituents can lead to materials with aggregation-induced emission (AIE) characteristics. In the solid state or in aggregated forms, these molecules can exhibit enhanced fluorescence quantum yields, a phenomenon attributed to the restriction of intramolecular motions that would otherwise lead to non-radiative decay of the excited state. For instance, derivatives of tetraphenylcyclopentadienone, a structurally related compound, have been shown to exhibit emission in the red end of the visible spectrum. nih.gov

Furthermore, the modification of phenyl-substituted aromatic compounds has been demonstrated to produce materials with mechanofluorochromic properties, where the emission color changes in response to mechanical stimuli such as grinding. mdpi.com This behavior is often associated with changes in the molecular packing and intermolecular interactions in the solid state. The design of derivatives of this compound with specific substituents could therefore lead to the development of novel smart materials for applications in stress sensing and security inks.

| Compound Class | Functionalization Strategy | Observed Property | Potential Application |

|---|---|---|---|

| Tetraphenylcyclopentadienone Derivatives | Varied substituents on the 3- and 4-positions of the phenyl rings. | Emission in the red end of the visible spectrum (550-625 nm) in solution. nih.gov | Organic Light-Emitting Diodes (OLEDs) |

| 1,4-Diphenylanthracene Derivatives | Substitution with CF3, OMe, CN, and F on the phenyl groups. | Mechanofluorochromism with a hypsochromic (blue) shift upon grinding. mdpi.com | Mechanical stress sensors, security materials |

| Organometallic Poly(aryleneethynylene)s | Incorporation of transition metals into the polymer backbone. | Tunable phosphorescence emission across the visible spectrum. nih.gov | Molecular optoelectronics, optical power limiters |

| Poly(p-phenylene vinylene) Derivatives | Introduction of hyperbranched structures and nitro substituents. | Decreased band gaps and improved solubility. nih.gov | Polymeric solar cells |

Role in Homogeneous and Heterogeneous Catalysis (General Principles)

The cyclopentadienyl (B1206354) (Cp) moiety is a ubiquitous ligand in organometallic chemistry and plays a crucial role in a vast array of catalytic transformations. Metal complexes bearing Cp ligands are employed in both homogeneous and heterogeneous catalysis for processes such as hydrogenation, hydroformylation, and carbon-carbon bond formation. The phenyl substituents in this compound can significantly modulate the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity.

In homogeneous catalysis , the steric bulk of the phenyl groups can create a specific coordination environment around the metal center, which can be exploited to control the stereoselectivity of a reaction. For instance, in rhodium-catalyzed asymmetric hydrogenation, chiral Cp ligands are instrumental in achieving high enantioselectivities. rsc.org While this compound is achiral, its derivatives with appropriate substitution patterns could be designed to create chiral catalysts. Furthermore, the electronic nature of the phenyl groups (whether they are electron-donating or electron-withdrawing) can tune the reactivity of the metal center, affecting reaction rates and product distributions in processes like hydroformylation. researchgate.netrsc.org

In the realm of heterogeneous catalysis , cyclopentadienyl complexes can be immobilized on solid supports to create robust and recyclable catalysts. The phenyl groups can serve as anchor points for attachment to the support or can influence the interaction of the catalytic species with the support material. Supported rhodium complexes, for example, have been investigated for the hydroformylation of olefins. mdpi.com The design of supported catalysts based on this compound could lead to efficient and sustainable catalytic systems.

| Catalytic Process | Metal Center | Role of Cyclopentadienyl Ligand | Potential Influence of Phenyl Groups |

|---|---|---|---|

| Asymmetric Hydrogenation | Rhodium, Iridium | Provides a chiral environment to control enantioselectivity. rsc.org | Steric bulk can influence the approach of the substrate; electronic effects can modulate catalyst activity. |

| Hydroformylation | Rhodium, Cobalt | Modulates the electronic properties of the metal, influencing the regioselectivity (linear vs. branched aldehyde). nih.govmdpi.com | Can be functionalized to fine-tune the electronic and steric environment of the catalyst. |

| Cross-Coupling Reactions | Palladium, Nickel | Often part of a phosphine (B1218219) ligand, influencing the stability and activity of the catalyst. nih.govfishersci.ca | Can be incorporated into phosphine ligands to enhance catalytic performance in reactions like Suzuki and Buchwald-Hartwig couplings. rsc.org |

| Olefin Polymerization | Zirconium, Titanium | Forms part of metallocene catalysts, controlling the stereochemistry and molecular weight of the polymer. | Can influence the solubility and processing characteristics of the resulting polymer. |

Supramolecular Chemistry Involving Phenyl-Substituted Cyclopenta-1,3-dienes

The field of supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. The phenyl groups of this compound provide handles for engaging in such interactions, including π-π stacking and the formation of host-guest complexes. These interactions can be harnessed to construct well-defined supramolecular architectures with emergent properties.

π-π stacking is a key interaction in the self-assembly of aromatic molecules. The phenyl rings of this compound can stack with each other or with other aromatic systems, leading to the formation of ordered structures in the solid state or in solution. This can be utilized to create supramolecular polymers, where monomeric units are linked together through non-covalent bonds. nih.govresearchgate.net The properties of these materials, such as their electronic conductivity and luminescence, can be modulated by the nature of the stacking interactions.

Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule. wikipedia.org The hydrophobic cavity of macrocyclic hosts like cyclodextrins can accommodate aromatic guests such as the phenyl groups of this compound. oatext.comoatext.com The formation of such inclusion complexes can alter the physical and chemical properties of the guest molecule, for example, by increasing its solubility in water or protecting it from degradation. nih.gov Functionalized derivatives of this compound could be designed to act as guests in stimuli-responsive host-guest systems, where the binding and release of the guest can be controlled by external triggers like light or pH.

| Supramolecular Concept | Driving Interaction | Potential Application | Relevant Example |

|---|---|---|---|

| Self-Assembly | π-π stacking between phenyl rings. | Formation of supramolecular polymers and ordered nanostructures. mdpi.com | Metallo-supramolecular polymers based on terpyridine-functionalized monomers. nih.gov |

| Host-Guest Chemistry | Inclusion of phenyl groups within the cavity of a macrocyclic host. | Drug delivery, controlled release systems, and sensors. mdpi.com | Inclusion complexes of aromatic drugs with cyclodextrins to enhance bioavailability. mdpi.com |

| Crystal Engineering | Directional non-covalent interactions (e.g., hydrogen bonding, halogen bonding) between functionalized derivatives. | Design of crystalline materials with specific packing arrangements and solid-state properties. | Metal-organic frameworks (MOFs) constructed from metal ions and organic linkers. rsc.org |

Emerging Trends and Future Research Directions

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of diarylcyclopentadienes is moving towards methodologies that are not only high-yielding but also align with the principles of green and sustainable chemistry. Future research is focused on minimizing waste, reducing energy consumption, and utilizing renewable resources.

Key Research Thrusts:

Catalytic Routes: There is a growing interest in developing catalytic methods, potentially using earth-abundant metals, to replace stoichiometric reagents. These catalytic systems aim to offer higher atom economy and easier product separation.

Green Solvents: The exploration of benign reaction media, such as water, supercritical fluids, or biodegradable solvents, is a key goal to reduce the environmental impact of synthesis.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature and time, which can lead to higher yields, improved safety, and easier scalability compared to traditional batch processes. This approach is particularly promising for optimizing multi-step synthetic sequences.

| Methodology | Description | Potential Advantages | Reference |

|---|---|---|---|

| Modified Drake & Adams Method | Multi-step synthesis starting from corresponding carboxylic acids. | Access to unsymmetrically substituted derivatives. | researchgate.net |

| Chalcone Annulation | A solution-phase synthesis involving the reaction of cyclopentadiene (B3395910) with a chalcone. | High-yielding for specific tetraphenyl-substituted systems. | researchgate.net |

| Palladium-Catalyzed Reactions | Used for preparing related fulvene (B1219640) structures from 1,4-diaryl-1-bromo-1,3-butadienes and silylacetylenes. | Good to excellent yields and potential for diverse substituent introduction. | researchgate.net |

| Sustainable Polymer Synthesis | While not for the specific compound, the development of catalysts for recyclable CO2-based polycarbonates exemplifies the push towards sustainable, closed-loop chemical processes. rsc.org | Reduces environmental pollution and promotes a circular economy. | rsc.org |

Advanced Spectroscopic and Structural Characterization for Mechanistic Insights

A profound understanding of reaction mechanisms is essential for optimizing existing transformations and discovering new ones. The use of advanced spectroscopic and analytical techniques is becoming indispensable for elucidating the intricate details of molecular structure and reactivity.

Key Techniques and Applications:

High-Resolution Mass Spectrometry (HRMS): Crucial for confirming the elemental composition of novel compounds and identifying transient intermediates in reaction pathways. mdpi.com

Multi-dimensional NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC, in addition to standard 1H and 13C NMR, provide unambiguous structural elucidation, especially for complex molecules with multiple phenyl groups. researchgate.net

Single-Crystal X-ray Diffraction: This technique offers definitive proof of a molecule's three-dimensional structure, providing precise bond lengths, angles, and conformational details that are vital for understanding steric and electronic effects. mdpi.com

In Situ Spectroscopy: The use of techniques like IR and Raman spectroscopy to monitor reactions in real-time can provide valuable kinetic data and help identify short-lived intermediates, offering a clearer picture of the reaction mechanism.

| Technique | Information Provided | Application in Research |

|---|---|---|

| NMR Spectroscopy (1H, 13C, etc.) | Connectivity of atoms, chemical environment, stereochemistry. | Routine structure confirmation and elucidation of novel compounds. researchgate.net |

| HRMS Spectrometry | Precise molecular formula and identification of reaction intermediates. | Confirming the synthesis of target molecules and studying reaction pathways. mdpi.com |

| X-ray Crystallography | Absolute 3D molecular structure, bond lengths, and angles. | Unambiguous characterization of novel crystalline compounds and their solid-state packing. mdpi.com |

| IR/Raman Spectroscopy | Presence of specific functional groups and vibrational modes. | Monitoring reaction progress and supporting structural assignments. mdpi.com |

Computational Predictions for Tailored Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has transitioned from a supplementary tool to a predictive powerhouse in chemical research. mdpi.com For a compound like 1-(4-phenylcyclopenta-1,3-dienyl)benzene, computational models can forecast its behavior, guiding experimental efforts and saving significant resources.

Future Directions in Computational Modeling:

Mechanism Elucidation: DFT calculations are used to map potential energy surfaces, locate transition states, and calculate activation barriers for various reaction pathways, such as cycloadditions or isomerizations. mdpi.comrsc.org This allows researchers to understand why certain products are favored and how to influence the outcome.

Predicting Spectroscopic Properties: Calculations can predict NMR chemical shifts and IR frequencies, which, when compared with experimental data, serve as a powerful method for structure validation. mdpi.com

Designing Novel Catalysts: By modeling the interaction of the cyclopentadienyl (B1206354) ligand (derived from the parent compound) with metal centers, computational methods can help design new organometallic catalysts with enhanced activity and selectivity for specific transformations.

Machine Learning Integration: The combination of quantum mechanical calculations with machine learning algorithms is an emerging field that can accelerate the prediction of chemical reactivity for large sets of molecules, enabling high-throughput screening for desired properties. nih.gov

| Computational Method | Objective | Expected Insight | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization and frequency calculations. | Provides the lowest energy structure and thermodynamic properties. | mdpi.comyoutube.com |

| Transition State Search (e.g., using DFT) | Investigate reaction mechanisms. | Determines activation energies and helps predict reaction kinetics and product ratios. mdpi.com | mdpi.com |

| Natural Bond Orbital (NBO) Analysis | Analyze electronic structure and bonding. | Offers insights into charge distribution and orbital interactions that govern reactivity. rsc.org | rsc.org |

| Quantum Mechanics/Machine Learning (QM/ML) | Predict reactivity for new derivatives. | Accelerates the discovery of molecules with tailored electronic and chemical properties. | nih.gov |

Exploration of New Chemical Transformations and Applications

The unique structure of this compound, featuring a reactive diene system and peripheral phenyl groups, makes it a versatile building block for new chemical entities and materials.

Potential Areas of Exploration:

Organometallic Chemistry and Catalysis: The cyclopentadienyl moiety is a cornerstone ligand in organometallic chemistry. Deprotonation of this compound would yield a substituted cyclopentadienyl anion, a precursor to novel metallocene and post-metallocene catalysts. These could find applications in polymerization, as seen with rare earth metal catalysts, and other fine chemical syntheses. mdpi.com

Polycyclic Aromatic Hydrocarbon (PAH) Synthesis: The diene structure is primed for Diels-Alder and other cycloaddition reactions. nih.gov Reactions with various dienophiles could lead to complex, bicyclic, or polycyclic structures, potentially serving as building blocks for functional organic materials. The reaction of phenyl radicals with dienes to form larger cyclic systems highlights a fundamental pathway for PAH formation. researchgate.net

Materials Science: The incorporation of the rigid, phenyl-substituted cyclopentadienyl core into polymers or macrocycles could lead to materials with interesting photophysical or electronic properties. The phenyl groups can be further functionalized to tune solubility, solid-state packing, and intermolecular interactions, making them relevant for organic electronics or sensor development.

| Research Area | Proposed Transformation/Application | Scientific Rationale |

|---|---|---|

| Catalysis | Synthesis of novel metallocene catalysts for olefin polymerization. | The cyclopentadienyl core is a privileged ligand in catalysis; phenyl substituents can tune steric and electronic properties. mdpi.com |

| Organic Synthesis | Use as a diene in Diels-Alder reactions to create complex polycyclic molecules. | The conjugated diene system is inherently reactive in [4+2] cycloadditions. nih.gov |

| Materials Science | Development of novel polymers or macrocycles incorporating the diarylcyclopentadiene unit. | The rigid, aromatic structure could impart desirable thermal and photophysical properties to new materials. nih.gov |

| Annulation Reactions | Reaction with electrophiles like chalcones to build larger, fused-ring systems. | Demonstrated pathway for creating complex structures like tetraphenyl-dihydropentalene from related starting materials. researchgate.net |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(4-Phenylcyclopenta-1,3-dienyl)benzene, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via cross-coupling reactions using transition-metal catalysts. For example, palladium-catalyzed coupling of halogenated benzene derivatives with cyclopentadienyl Grignard reagents under inert atmospheres (e.g., nitrogen) at elevated temperatures (~80–110°C) is a common approach . Optimization includes adjusting catalyst loading (e.g., 1–5 mol%), solvent choice (e.g., THF or toluene), and purification via column chromatography or distillation to isolate the product.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should be analyzed?

- Methodological Answer :

- 2D NMR : Assign proton-proton coupling patterns (e.g., H-H COSY) and carbon-proton correlations (HSQC/HMBC) to resolve stereochemistry and substituent positions, as demonstrated for structurally related dienyl compounds .

- FTIR : Analyze conjugated C=C stretching vibrations (~1600 cm) and aromatic C-H bending modes (~700–800 cm) .

- X-ray crystallography : Resolve bond lengths and angles in the cyclopentadienyl core, particularly the dihedral angles between phenyl and cyclopenta-dienyl groups .

Q. How can the thermal stability of this compound be assessed under varying experimental conditions?

- Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures and phase transitions. For example, cyclopentadienyl derivatives often show stability up to 200°C but may undergo retro-Diels-Alder reactions at higher temperatures .

Advanced Research Questions

Q. How do computational methods such as DFT assist in predicting the electronic properties of this compound, and how do these predictions compare with experimental UV-Vis data?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model HOMO-LUMO gaps and charge distribution. For instance, electron-withdrawing substituents on the phenyl ring reduce the HOMO-LUMO gap by ~0.5 eV, aligning with redshifted UV-Vis absorption maxima (~300–350 nm) observed experimentally . Discrepancies between theory and experiment often arise from solvent effects, which can be mitigated using polarizable continuum models (PCMs) in simulations .

Q. What strategies can resolve contradictions between experimental NMR data and computational structural predictions for this compound derivatives?

- Methodological Answer :

- Conformational analysis : Use molecular dynamics (MD) simulations to identify dominant conformers in solution, as static DFT models may overlook dynamic effects .

- Solvent corrections : Apply implicit solvent models (e.g., IEFPCM) to NMR chemical shift calculations to account for solvent polarity .

- Hybrid methods : Validate computational predictions with NOESY/ROESY data to confirm spatial proximity of substituents .

Q. What are the potential biomedical applications of this compound derivatives, and what in vitro assays are recommended to evaluate their bioactivity?

- Methodological Answer : Derivatives with extended conjugation (e.g., nitro or piperidinyl groups) show promise as antiviral or anticancer agents. Recommended assays include:

- MTT assay : Evaluate cytotoxicity in human cell lines (e.g., HeLa or HEK293) .

- Docking studies : Screen against viral protease targets (e.g., HIV-1 reverse transcriptase) using AutoDock Vina .

- Antimicrobial testing : Use Kirby-Bauer disk diffusion to assess inhibition zones against Gram-positive/negative bacteria .

Q. How does the incorporation of electron-withdrawing or donating substituents on the phenyl rings affect the reactivity and stability of this compound under thermal conditions?

- Methodological Answer : Electron-withdrawing groups (e.g., -NO) stabilize the cyclopentadienyl core by reducing electron density, delaying thermal decomposition by ~20°C compared to electron-donating groups (e.g., -OCH). Reactivity can be quantified using Arrhenius parameters derived from kinetic studies .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound across studies?

- Methodological Answer :

- Catalyst screening : Compare palladium (Pd) vs. rhodium (Rh) catalysts, as Rh systems may improve yields by 15–20% in sterically hindered couplings .

- Byproduct analysis : Use GC-MS or HPLC to identify side products (e.g., homocoupled benzene derivatives) that reduce yield .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.